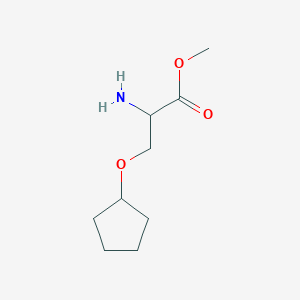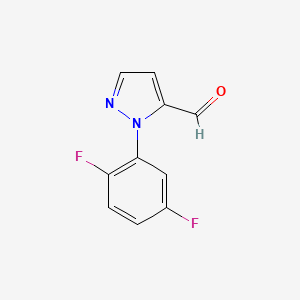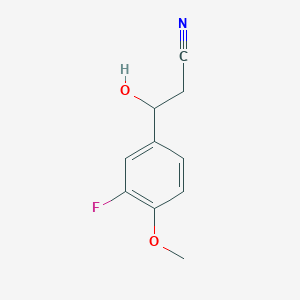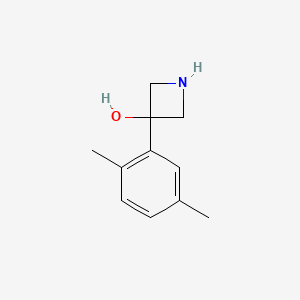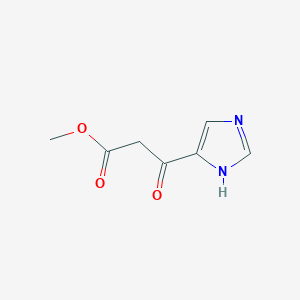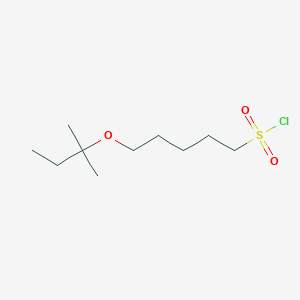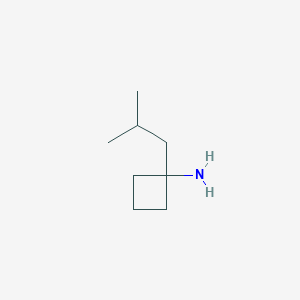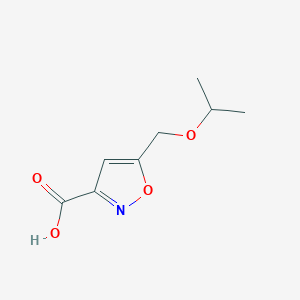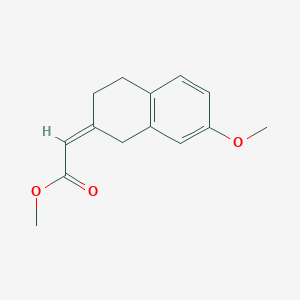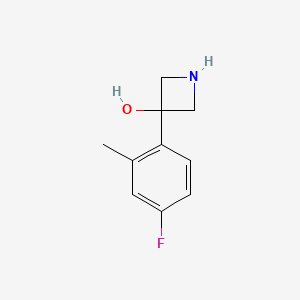
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is a member of the azetidin-3-ol family, characterized by a four-membered azetidine ring with a hydroxyl group and a substituted phenyl ring
準備方法
The synthesis of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with an appropriate azetidine precursor under specific conditions. One common method involves the use of a microwave-assisted Reformatsky reaction, which provides a convenient and efficient route to the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反応の分析
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol has several scientific research applications:
Biology: The compound’s biological activity is of interest for studying its potential effects on various biological systems.
作用機序
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This disruption induces apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and survivin and upregulating pro-apoptotic proteins like Bax .
類似化合物との比較
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit anticancer activity by targeting tubulin polymerization.
3-(4-Methylphenyl)azetidin-3-ol: This compound has a similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
3-(4-fluoro-2-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-4-8(11)2-3-9(7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChIキー |
ONXNKSYFEAJCSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
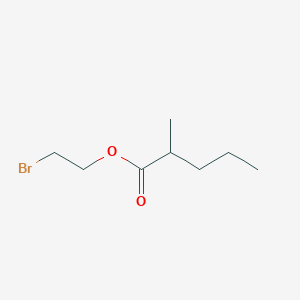
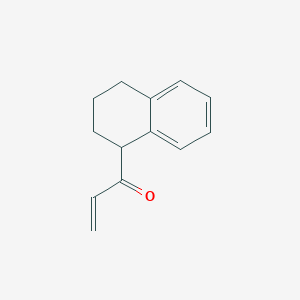
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
